molecular formula C12H12N4 B1480894 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-82-1

1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480894
CAS No.: 2098010-82-1
M. Wt: 212.25 g/mol
InChI Key: KIUVPQQOEZNVBL-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing three carbon atoms and two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules, especially in the field of pharmaceutics and medicinal chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various methods, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The specific reactions that “1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” can undergo would depend on its specific structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrazoles are stable compounds that can exist as colorless crystals or oily liquids .

Scientific Research Applications

Anticancer Potential

One study developed routes for synthesizing congeners of imidazo[4,5-b]pyridine, a compound related to 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole, by cyclization of amino-diaminopyridines with ethyl orthoformate. The biological studies of these compounds indicated that they were less active than some previously identified compounds but still showed significant antitumor activity in mice, highlighting their potential as anticancer agents (Temple et al., 1987).

Synthesis of Novel Heterocycles

Another study achieved the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This synthesis process has proven useful for the preparation of new N-fused heterocycle products in good to excellent yields, which could have various applications in medicinal chemistry and drug design (Ghaedi et al., 2015).

Formation of Imidazole and Pyrimidine Rings

Research conducted by Yakovenko et al. (2020) explored the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their cyclocondensation to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. These processes involve reactions with various reagents like chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate, leading to the formation of complex heterocyclic structures that could have pharmaceutical applications (Yakovenko et al., 2020).

Safety and Hazards

The safety and hazards associated with “1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole” would depend on its specific structure and how it is used. In general, care should be taken when handling any chemical compound to avoid exposure and minimize risk .

Future Directions

The field of pyrazole chemistry is a rapidly evolving area of research, with new synthetic methods and applications being developed regularly. Future research may focus on developing more efficient synthesis methods, exploring new applications, and studying the biological activity of new pyrazole derivatives .

Biochemical Analysis

Biochemical Properties

1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering gene expression, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or inhibiting enzyme activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation, where it is converted into metabolites that may have different biological activities. These metabolic processes can influence the compound’s overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in specific cellular compartments. The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

1-ethyl-6-pyridin-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)9-11(14-16)10-5-3-4-6-13-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUVPQQOEZNVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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